molecular formula C7H6BrNO2 B1590286 6-Bromo-2-methoxynicotinaldehyde CAS No. 58819-88-8

6-Bromo-2-methoxynicotinaldehyde

Cat. No. B1590286
CAS RN: 58819-88-8
M. Wt: 216.03 g/mol
InChI Key: KGRFLECKNDNCHM-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxynicotinaldehyde (6-BNM) is a compound derived from nicotinic acid (vitamin B3) and is widely used in scientific research. It is a colorless, crystalline solid that is insoluble in water. 6-BNM is a useful reagent for organic synthesis, and has been used in a variety of scientific applications. In

Scientific Research Applications

  • Photolabile Protecting Group : 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) has been utilized as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. This application demonstrates the release of various compounds, including benzaldehyde and acetophenone, upon exposure to light (Lu, Fedoryak, Moister, & Dore, 2003).

  • Synthesis of Pharmaceutical Intermediates : The compound has been used in the synthesis of intermediates like 6-Methoxy-2-naphthaldehyde, a crucial intermediate in the production of Nabumetone. This process involves various steps like bromination, reduction, and methylation (Guo-tong, 2007).

  • Organocatalyst in Chemical Synthesis : Isonicotinic acid, a related compound, has been used as a dual and biological organocatalyst in the preparation of pyranopyrazoles. This highlights the role of similar compounds in facilitating complex chemical reactions (Zolfigol et al., 2013).

  • Fluorescent Labeling Reagent : 2-Bromoacetyl-6-methoxynaphthalene, a related compound, has been used as a fluorescent labeling reagent for the high-performance liquid chromatographic analysis of bile acids, demonstrating the compound's utility in analytical chemistry (Cavrini et al., 1993).

  • Synthesis of Optical Materials : The compound has been involved in the growth characterization and study of nonlinear optical properties, which is significant for materials science and photonics research (Sarojini, Narayana, Indira, & Lobo, 2005).

properties

IUPAC Name

6-bromo-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRFLECKNDNCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483295
Record name 6-Bromo-2-methoxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methoxynicotinaldehyde

CAS RN

58819-88-8
Record name 6-Bromo-2-methoxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-bromo-3-iodo-2-methoxypyridine (1.0 g) in diethyl ether (38 mL) was cooled to −80° C. in a nitrogen atmosphere, and n-butyllithium (2.6 M, 0.735 mL) were added dropwise. After stirring at the same temperature for one hour, N,N-dimethylformamide (0.62 mL) was added dropwise. The mixture was stirred at the same temperature for one hour and water was added to the reaction system, followed by extraction with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and filtered, after which the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=94:6→9:1) to give 6-bromo-2-methoxynicotinaldehyde as a colorless powder (618 mg, 90%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.735 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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